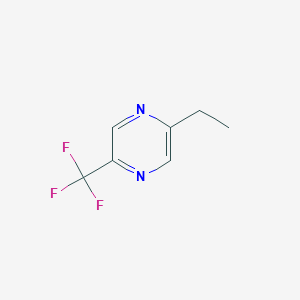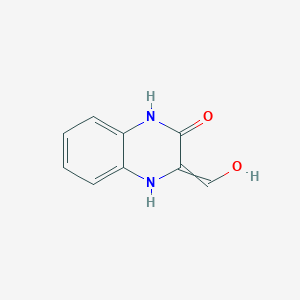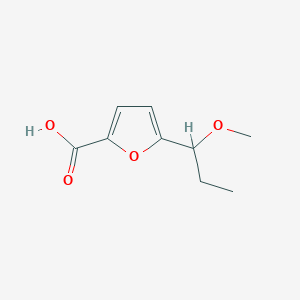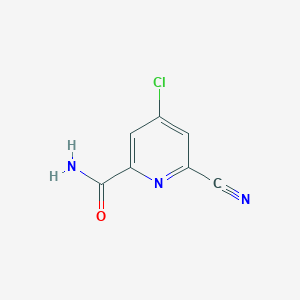
4-Chloro-6-cyanopicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-cyanopicolinamide is a chemical compound with the molecular formula C7H4ClN3O It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 4th position and a cyano group at the 6th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyanopicolinamide typically involves the chlorination and cyanation of picolinamide derivatives. One common method includes the reaction of 4-chloropicolinamide with cyanogen bromide under controlled conditions to introduce the cyano group at the 6th position. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
化学反応の分析
Types of Reactions
4-Chloro-6-cyanopicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with a base such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 4-amino-6-cyanopicolinamide or 4-thio-6-cyanopicolinamide can be formed.
Oxidation Products: Oxidation can lead to the formation of 4-chloro-6-cyanopicolinic acid.
Reduction Products: Reduction can yield 4-chloro-6-aminopicolinamide.
科学的研究の応用
4-Chloro-6-cyanopicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides.
作用機序
The mechanism of action of 4-Chloro-6-cyanopicolinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of key metabolic pathways in microorganisms or cancer cells.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties.
4-Chloro-6-methylpicolinamide: Another derivative of picolinamide with similar structural features.
Uniqueness
4-Chloro-6-cyanopicolinamide is unique due to the presence of both chlorine and cyano groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.
特性
分子式 |
C7H4ClN3O |
|---|---|
分子量 |
181.58 g/mol |
IUPAC名 |
4-chloro-6-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-5(3-9)11-6(2-4)7(10)12/h1-2H,(H2,10,12) |
InChIキー |
VSFQGJPSTTVWGI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C#N)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





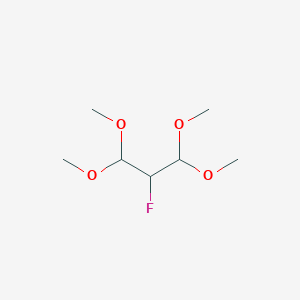
![Benzo[b][1,7]naphthyridine](/img/structure/B11910182.png)


![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)


